molecular formula C20H18N2O4 B2767149 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1421530-99-5

2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2767149
CAS No.: 1421530-99-5
M. Wt: 350.374
InChI Key: ZTBZVOBQSBYPDW-UHFFFAOYSA-N
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Description

2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a unique combination of a pyridine ring, a piperidine ring, and a chromenone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the formation of the chromenone core followed by the introduction of the piperidine and pyridine moieties. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce different chromenone derivatives with altered electronic properties.

Scientific Research Applications

2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological effects.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenone derivatives, piperidine-containing molecules, and pyridine-based compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

What sets 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one apart is its unique combination of the three distinct moieties, which can confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-pyridin-2-yloxypiperidine-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-16-13-18(26-17-6-2-1-5-15(16)17)20(24)22-11-8-14(9-12-22)25-19-7-3-4-10-21-19/h1-7,10,13-14H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBZVOBQSBYPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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